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molecular formula C13H12FNO2S B8755830 Ethyl 4-(4-fluorophenyl)-2-methyl-5-thiazolecarboxylate

Ethyl 4-(4-fluorophenyl)-2-methyl-5-thiazolecarboxylate

Cat. No. B8755830
M. Wt: 265.31 g/mol
InChI Key: APNKKSOPKMQZGY-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

prepared by reaction of 2-chloro-3-(4-fluoro-phenyl)-3-oxo-propionic acid ethyl ester with thioacetamide. LC-MS: tR=0.95 min; [M+H]+=266.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[CH:5](Cl)[C:6]([C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)=O)[CH3:2].[C:17]([NH2:20])(=[S:19])[CH3:18]>>[CH2:1]([O:3][C:4]([C:5]1[S:19][C:17]([CH3:18])=[N:20][C:6]=1[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)=[O:16])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)C1=CC=C(C=C1)F)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=C(N=C(S1)C)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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